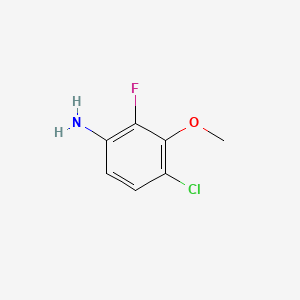

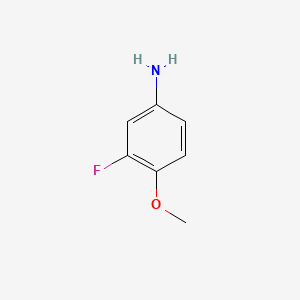

4-Chloro-2-fluoro-3-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-3-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWULCQRXSKPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloro-2-fluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 4-Chloro-2-fluoro-3-methoxyaniline, a key intermediate in various research and development applications.

Core Chemical Properties

This compound is a substituted aniline with the chemical formula C₇H₇ClFNO and a molecular weight of 175.59 g/mol .[1] Its structure incorporates a chloro, a fluoro, and a methoxy group on the aniline backbone, making it a versatile building block in medicinal chemistry and material science.

Physical and Chemical Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1323966-39-7 | [2] |

| Molecular Formula | C₇H₇ClFNO | [1] |

| Molecular Weight | 175.59 g/mol | [1] |

| Purity | ≥95% | [1] |

| SMILES | COC1=C(C=CC(=C1F)N)Cl | [1] |

| Storage | Sealed in dry, 2-8℃ | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, analogous synthetic routes for related halogenated and methoxylated anilines can be found in scientific literature and patents. A plausible synthetic pathway could involve the chlorination of 2-fluoro-3-methoxyaniline or a multi-step synthesis starting from a suitably substituted benzene ring.

A general approach for the synthesis of a related compound, 4-(chlorodifluoromethoxy)aniline, involves a three-step process:

-

Selective Fluorination: Trichloromethoxybenzene is treated with hydrogen fluoride to yield chlorodifluoromethoxybenzene.[1]

-

Nitration: The resulting chlorodifluoromethoxybenzene undergoes nitration using a mixed acid (sulfuric and nitric acid) to produce 4-(chlorodifluoromethoxy)nitrobenzene.[1]

-

Reduction: The nitro group is then reduced via hydrogenation to afford the final aniline product.[1]

A similar strategic approach could likely be adapted for the synthesis of this compound.

Logical Synthesis Workflow:

Caption: Plausible synthetic workflow for this compound.

Spectral and Analytical Data

Detailed spectral data for this compound is not currently available in public spectral databases. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns of the aromatic protons will be influenced by both the fluorine and chlorine substituents.

-

¹³C NMR: The carbon NMR will display signals for the six aromatic carbons and the one methoxy carbon. The carbon chemical shifts, particularly those of the carbons directly bonded to fluorine and chlorine, will be characteristic.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (approximately 1450-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). The C-Cl and C-F stretching vibrations would also be present in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.59). Due to the presence of chlorine, a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak is expected. Fragmentation patterns would likely involve the loss of the methoxy group, the chloro group, and other characteristic fragments of substituted anilines.

Analytical Workflow:

Caption: Standard analytical workflow for the characterization of this compound.

Safety and Handling

This compound is classified as a hazardous substance.

Table 2: GHS Hazard Statements

| Hazard Code | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Statements:

-

P260: Do not breathe dust/fumes/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of a fume hood, safety glasses, and appropriate chemical-resistant gloves.

Applications in Research and Drug Development

Substituted anilines are crucial building blocks in the synthesis of a wide range of biologically active molecules. The presence of fluoro, chloro, and methoxy groups on the aniline ring of this compound offers multiple points for chemical modification, making it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals. The fluorine atom, in particular, can enhance metabolic stability and binding affinity of drug candidates.

References

An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly accessible information, including a specific CAS (Chemical Abstracts Service) number for 4-Chloro-2-fluoro-3-methoxyaniline, is limited. This guide provides data on structurally similar compounds and proposes synthetic methodologies based on established chemical principles. All experimental work should be preceded by a thorough literature search and safety assessment.

Introduction and Physicochemical Properties

This compound is a substituted aniline derivative. Such halogenated and methoxylated anilines are valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of the chloro, fluoro, and methoxy groups on the aniline ring offers a unique template for developing targeted molecules with distinct biological activities.

Due to the limited availability of specific data for this compound, the following table summarizes the physicochemical properties of several closely related and isomeric compounds to provide a comparative reference.

Table 1: Physicochemical Data of Related Aniline Derivatives

| Property | 4-Fluoro-3-methoxyaniline | 4-Chloro-3-methoxyaniline | 3-Fluoro-4-methoxyaniline | 4-Chloro-2-fluoroaniline |

| CAS Number | 64465-53-8[1] | 13726-14-2[2][3] | 366-99-4 | 368-46-7 |

| Molecular Formula | C₇H₈FNO[1] | C₇H₈ClNO[3] | C₇H₈FNO | C₆H₅ClFN |

| Molecular Weight | 141.14 g/mol [1] | 157.60 g/mol [4] | 141.14 g/mol | 145.57 g/mol |

| Melting Point | 62-66 °C | 78-82 °C[5] | 81-83 °C[4] | Not available |

| Boiling Point | Not available | Not available | 135 °C at 18 mmHg[4] | 83-85 °C at 12 mmHg |

| Appearance | White to brown crystalline powder | White to amber powder[5] | Light beige to yellow-brown crystalline powder[4] | Clear slightly yellow liquid |

Potential Synthetic Pathways

A plausible synthetic route to this compound can be conceptualized based on established organic chemistry reactions. A common strategy involves the modification of a pre-existing substituted benzene ring. One such proposed pathway starts from 2-fluoro-3-methoxyaniline, which would then undergo an electrophilic chlorination.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

While a specific protocol for the target molecule is not available, the following is a detailed methodology for the synthesis of a structurally similar compound, 4-chloro-2-fluoroaniline. This can serve as a foundational method that may be adapted.

Synthesis of 4-chloro-2-fluoroaniline [6]

-

Materials:

-

4-chloro-2-fluoroacetanilide (155 g, 0.83 mole)

-

Ethanol (400 ml)

-

Sodium hydroxide (72.0 g, 1.8 moles)

-

Water (100 ml)

-

Diethyl ether

-

-

Procedure:

-

A solution of 4-chloro-2-fluoroacetanilide in ethanol is prepared in a reaction vessel equipped with a stirrer.

-

A solution of sodium hydroxide in water is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for three hours.

-

The mixture is then cooled to room temperature.

-

The cooled reaction mixture is extracted with diethyl ether.

-

The combined ether extracts are concentrated under reduced pressure to yield a residual oil.

-

This oil is then distilled under reduced pressure to yield 4-chloro-2-fluoroaniline.

-

Applications in Drug Development

Halogenated anilines are crucial building blocks in medicinal chemistry. The introduction of chlorine and fluorine atoms into an organic molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. For instance, these substitutions can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Aniline derivatives are precursors to a wide range of pharmaceutical compounds. They can be used to synthesize more complex heterocyclic structures, which form the core of many modern drugs.

Caption: Role of substituted anilines in drug discovery.

References

- 1. 4-Fluoro-3-methoxyaniline | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-methoxyaniline 13726-14-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-Chloro-3-methoxyaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 1G - PC302860-1G [dabos.com]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyaniline: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and a plausible synthetic route for 4-Chloro-2-fluoro-3-methoxyaniline, a substituted aniline with potential applications in pharmaceutical and materials science research.

Chemical Structure and Properties

This compound is a polysubstituted aromatic amine. The aniline backbone is modified with a chlorine atom at position 4, a fluorine atom at position 2, and a methoxy group at position 3. This specific substitution pattern imparts unique electronic and steric properties that are of interest in medicinal chemistry and materials science for the development of novel compounds.

Chemical Structure:

(Image generated for illustrative purposes)

Physicochemical Properties:

A comprehensive table of experimentally determined and estimated physicochemical properties for this compound is presented below. Data for related compounds has been used for estimation where direct experimental data is unavailable.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClFNO | Calculated |

| Molecular Weight | 175.59 g/mol | Calculated |

| IUPAC Name | This compound | - |

| CAS Number | Not available | - |

| Appearance | Expected to be a solid at room temperature | Analogy |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. | Analogy |

| pKa (of the amine) | Estimated to be in the range of 2-4 | Analogy |

Proposed Synthesis Pathway

The proposed overall reaction is as follows:

(Image generated for illustrative purposes)

This synthesis involves two key steps:

-

Electrophilic Chlorination: Introduction of a chlorine atom onto the aromatic ring of 2-fluoro-3-methoxyaniline.

-

Purification: Isolation and purification of the final product.

The following sections provide detailed experimental protocols for each of these steps.

Experimental Protocols

Step 1: Synthesis of this compound via Electrophilic Chlorination

This protocol is adapted from standard procedures for the chlorination of substituted anilines.

Materials:

-

2-Fluoro-3-methoxyaniline

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-fluoro-3-methoxyaniline (1.0 eq) in anhydrous acetonitrile (10 mL per gram of aniline).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

To this cooled solution, add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water (20 mL).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 2: Purification

-

The crude product is purified by column chromatography on silica gel.

-

A slurry of silica gel in hexanes is packed into a chromatography column.

-

The crude product is dissolved in a minimal amount of dichloromethane and loaded onto the column.

-

The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20% ethyl acetate).

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield pure this compound.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 50-70% |

| Purity (by HPLC) | >98% |

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the proposed synthesis.

Caption: Proposed two-step synthesis of this compound.

Safety Considerations

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

N-Chlorosuccinimide is a corrosive and moisture-sensitive reagent. Handle with care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting any experimental work.

This guide provides a foundational understanding of the structure and a practical, albeit proposed, synthetic route to this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available resources.

Spectroscopic and Synthetic Profile of 4-Chloro-2-fluoro-3-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 4-Chloro-2-fluoro-3-methoxyaniline. Due to the absence of published experimental data for this specific molecule, this guide leverages predicted spectroscopic data and established synthetic methodologies for structurally related compounds. This information serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar halogenated and methoxylated anilines.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, offering a baseline for the identification and characterization of this compound. These predictions were generated using advanced computational algorithms.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~6.85 | t | J ≈ 8.5 | H-5 |

| ~6.70 | dd | J ≈ 8.5, 1.5 | H-6 |

| ~4.0 (broad s) | s | - | -NH₂ |

| 3.89 | s | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~155.0 (d, J ≈ 245 Hz) | C-2 (C-F) |

| ~145.0 | C-3 (C-OCH₃) |

| ~135.0 (d, J ≈ 15 Hz) | C-1 (C-NH₂) |

| ~120.0 (d, J ≈ 5 Hz) | C-5 |

| ~118.0 | C-4 (C-Cl) |

| ~110.0 (d, J ≈ 20 Hz) | C-6 |

| ~56.0 | -OCH₃ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium, Sharp | N-H stretch (asymmetric) |

| 3300-3400 | Medium, Sharp | N-H stretch (symmetric) |

| 1600-1630 | Strong | N-H bend |

| 1450-1550 | Strong | Aromatic C=C stretch |

| 1200-1300 | Strong | C-O stretch (aryl ether) |

| 1000-1100 | Strong | C-F stretch |

| 700-800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 175/177 | High | [M]⁺ (Molecular ion) |

| 160/162 | Medium | [M - CH₃]⁺ |

| 132/134 | Medium | [M - CH₃ - CO]⁺ |

| 97 | Medium | [M - CH₃ - CO - Cl]⁺ |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the reduction of a suitable nitroaromatic precursor. A general experimental protocol for this transformation, along with standard procedures for spectroscopic analysis, is provided below.

Proposed Synthesis Workflow

Caption: Proposed synthetic and characterization workflow for this compound.

I. Synthesis of this compound via Reduction of a Nitroaromatic Precursor

This protocol describes a general method for the reduction of a nitroaromatic compound to the corresponding aniline, which is a common and effective synthetic strategy.[1][2]

Materials:

-

4-Chloro-2-fluoro-3-methoxy-nitrobenzene (precursor)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

-

Concentrated Hydrochloric Acid (HCl) or Hydrogen gas (H₂)

-

Ethanol or Ethyl Acetate

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitroaromatic precursor in a suitable solvent such as ethanol or ethyl acetate.

-

Addition of Reducing Agent:

-

For SnCl₂·2H₂O reduction: Add an excess of tin(II) chloride dihydrate to the solution, followed by the slow addition of concentrated hydrochloric acid.

-

For catalytic hydrogenation: Add a catalytic amount of palladium on carbon (typically 5-10 mol%).

-

-

Reaction Conditions:

-

For SnCl₂·2H₂O reduction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

For catalytic hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen while stirring vigorously at room temperature or with gentle heating.

-

-

Work-up:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If using SnCl₂, carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

-

Filter the reaction mixture to remove any solids (e.g., tin salts or Pd/C catalyst).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) several times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

II. Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4]

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Standard acquisition parameters for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments should be employed to fully elucidate the structure.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy [5][6]

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

C. Gas Chromatography-Mass Spectrometry (GC-MS) [7][8]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The gas chromatograph will separate the components of the sample before they enter the mass spectrometer, which will provide information about the mass-to-charge ratio of the parent molecule and its fragments.

Structural Elucidation Logic

Caption: Logical workflow for the structural elucidation of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Sample preparation GC-MS [scioninstruments.com]

Technical Guide: Physicochemical Properties and Solubility Profile of 4-Chloro-2-fluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of 4-Chloro-2-fluoro-3-methoxyaniline (CAS RN: 136765-58-9), a substituted aniline of interest in synthetic and medicinal chemistry. Due to a notable lack of publicly available experimental data, this document also presents a generalized, robust protocol for the determination of solubility for crystalline organic compounds. Furthermore, conceptual workflows are visualized to guide researchers in solubility assessment and to illustrate the potential role of halogenated anilines in drug discovery pipelines.

Introduction

This compound is a halogenated aromatic amine with potential applications as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The solubility of such a compound is a critical parameter, influencing reaction conditions, purification strategies, formulation development, and pharmacokinetic properties. A thorough understanding of its solubility profile in various solvents is therefore essential for its effective utilization in research and development.

Physicochemical Properties

While specific solubility data is scarce, other physical and chemical properties have been reported for this compound and its isomers. These properties can offer insights into its likely solubility characteristics.

| Property | This compound | 4-Chloro-3-methoxyaniline[1] | 4-Fluoro-3-methoxyaniline[2] | 4-Fluoro-2-methoxyaniline[3] | 3-Chloro-4-methoxyaniline |

| CAS RN | 136765-58-9 | 13726-14-2 | 64465-53-8 | 450-91-9[3] | 5345-54-0 |

| Molecular Formula | C₇H₇ClFNO | C₇H₈ClNO | C₇H₈FNO | C₇H₈FNO | C₇H₈ClNO |

| Molecular Weight | 175.59 g/mol | 157.60 g/mol [1] | 141.14 g/mol [2] | 141.14 g/mol [3] | 157.60 g/mol |

| Appearance | Not specified | White to Amber to Dark green powder to crystal | White to Gray to Brown powder to crystal | Not specified | Solid |

| Melting Point | Not specified | 78.0 to 82.0 °C | 62.0 to 66.0 °C | Not specified | 50-55 °C or 56-60 °C |

| Form | Not specified | Crystals or powder or crystalline powder | Solid | Not specified | Not specified |

Experimental Protocol for Solubility Determination

In the absence of a specific published method for this compound, the following general protocol for determining the solubility of a crystalline organic compound can be employed. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of a crystalline organic compound in a given solvent at a specific temperature.

Materials:

-

The crystalline organic compound (solute)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane)

-

Analytical balance

-

Scintillation vials or screw-cap test tubes

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatography).

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the crystalline compound to a vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A good indication that equilibrium has been reached is when the concentration of the solute in the supernatant does not change over time.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered supernatant with a known volume of the solvent to a concentration that is within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a calibrated analytical method (e.g., HPLC).

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general experimental workflow for determining the solubility of a crystalline organic compound.

Conceptual Role in Drug Discovery

Halogenated anilines are valuable building blocks in medicinal chemistry. The following diagram illustrates a conceptual pipeline where a compound like this compound could be utilized.

References

An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and analysis of 4-Chloro-2-fluoro-3-methoxyaniline. Due to the limited availability of specific experimental data for this compound, this paper presents a framework built upon established methodologies for analogous substituted anilines. The protocols and data herein serve as a robust starting point for researchers engaged in the synthesis, purification, and analytical characterization of this compound and related molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its close structural analogs is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction work-ups to analytical separations.

| Property | This compound (Predicted/Supplier Data) | 4-Chloro-3-methoxyaniline | 4-Fluoro-3-methoxyaniline | 4-Chloro-2-fluoroaniline |

| Molecular Formula | C₇H₇ClFNO | C₇H₈ClNO | C₇H₈FNO[1][2][3] | C₆H₅ClFN[4] |

| Molecular Weight | 175.59 g/mol | 157.60 g/mol [4] | 141.14 g/mol [1][2][3] | 145.56 g/mol [4] |

| CAS Number | Not readily available | 13726-14-2[4][5] | 64465-53-8[1][2][3][6] | 57946-56-2[4] |

| Appearance | White to off-white solid (typical for anilines) | White to cream to brown crystals or powder[5] | White to Gray to Brown powder to crystal[1] | Solid |

| Melting Point | Not readily available | 76.5-82.5 °C[5] | 62.0 to 66.0 °C[1] | Not readily available |

Synthesis and Purification

A plausible synthetic route to this compound involves the reduction of a nitro precursor. A known approach for a related precursor, 4-chloro-2-fluoronitrobenzene, has been documented.[7]

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from a commercially available or synthesized precursor.

Experimental Protocol: Reduction of a Nitro Aromatic Compound

This protocol is a general method for the reduction of a nitro group to an amine using tin and hydrochloric acid, which can be adapted for the synthesis of this compound from its nitro precursor.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitro aromatic precursor (1.0 eq) and granulated tin (2.5-3.0 eq).

-

Acid Addition: Slowly add concentrated hydrochloric acid (5-10 eq) in portions through the condenser. The reaction is exothermic and may require cooling in an ice bath to control the rate.

-

Reflux: After the initial vigorous reaction subsides, heat the mixture to reflux for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Basification: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline (pH > 12). This will precipitate tin salts and liberate the free aniline.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline.

Purification Protocol: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[8][9]

-

Solvent Selection: Choose a solvent or solvent system in which the aniline is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for anilines include ethanol, methanol, toluene, or mixtures with water.

-

Dissolution: Dissolve the crude aniline in a minimal amount of the hot solvent.

-

Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Purity Analysis

A combination of chromatographic and spectroscopic techniques is essential for determining the purity of this compound and identifying any impurities.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of the synthesized compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing purity and quantifying impurities.

Table 2: Illustrative Chromatographic Conditions for Aniline Analysis

| Method | Column | Mobile Phase / Carrier Gas | Detector | Typical Application |

| Reverse-Phase HPLC | C18 (e.g., 150 x 4.6 mm, 5 µm) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (e.g., 254 nm) | Purity determination, quantification of non-volatile impurities. |

| Gas Chromatography | Capillary column (e.g., SE-54, 30 m x 0.25 mm)[10] | Helium or Hydrogen | FID or MS | Separation of volatile impurities, identification by mass spectrometry. |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

-

Sample Preparation: Accurately weigh a sample of the synthesized product and dissolve it in the mobile phase or a compatible solvent to a similar concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18, 150 x 4.6 mm, 5 µm

-

Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid. Start with a gradient of 5-95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

-

Injection and Analysis: Inject equal volumes of the standard and sample solutions. The purity is calculated based on the area percentage of the main peak.

Spectroscopic Methods

Spectroscopic analysis is crucial for structural confirmation and identification of the compound.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (2H), methoxy protons (3H, singlet), and amine protons (2H, broad singlet). The aromatic signals will show splitting patterns influenced by the chloro, fluoro, and methoxy substituents. |

| ¹³C NMR | Signals for the seven carbon atoms, with chemical shifts influenced by the attached functional groups. |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O, C-F, and C-Cl bonds. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope. Fragmentation patterns will be indicative of the aniline structure. |

Common Impurities

Impurities in the synthesis of anilines can arise from starting materials, side reactions, or degradation.[11]

-

Unreacted Starting Materials: Residual nitro-precursor.

-

Over-chlorinated or Isomeric Products: Impurities formed during the chlorination step.

-

Dehalogenated or De-fluorinated Species: Formed during the reduction step.

-

Oxidation Products: Anilines can be susceptible to air oxidation, leading to colored impurities.[4]

The analytical methods described in section 3 are suitable for the detection and quantification of these potential impurities.

Conclusion

This technical guide provides a foundational framework for the purity and analysis of this compound. By adapting the outlined synthetic, purification, and analytical protocols, researchers can confidently work with this compound. The provided tables and workflows offer a structured approach to ensure the quality and integrity of this compound for its application in research and development. It is recommended that specific methods are validated for this particular compound to ensure accuracy and precision.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. history-commons.net [history-commons.net]

- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 6. Aniline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]

- 10. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. veeprho.com [veeprho.com]

An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyaniline: Properties, Synthesis, and Applications

Disclaimer: Publicly available, specific experimental data for 4-Chloro-2-fluoro-3-methoxyaniline, including its CAS number and detailed physical and chemical properties, is limited. This guide synthesizes available information on closely related isomers and provides a theoretical framework for its properties and synthesis. The data for isomers should be used for comparative purposes only and not as a direct representation of this compound.

Introduction

This compound is a halogenated and methoxylated aniline derivative. Such compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential as versatile building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The unique substitution pattern of chloro, fluoro, and methoxy groups on the aniline ring can significantly influence the molecule's reactivity, selectivity, and biological activity. This guide aims to provide a comprehensive overview of the known and predicted properties of this compound, alongside potential synthetic routes and applications.

Physicochemical Properties

Identifiers and Molecular Structure

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇ClFNO |

| Molecular Weight | 175.59 g/mol |

| Canonical SMILES | COC1=C(C(=C(C=C1)N)Cl)F |

| InChI Key | (Predicted) |

Comparative Physical Properties of Isomers

The following table summarizes the available physical properties of closely related isomers. This data can provide an estimate of the expected properties of this compound.

| Property | 4-Fluoro-3-methoxyaniline[1] | 4-Chloro-3-methoxyaniline[2] | 3-Fluoro-4-methoxyaniline[3][4] |

| CAS Number | 64465-53-8[1] | 13726-14-2[2] | 366-99-4[3][4] |

| Molecular Formula | C₇H₈FNO[1] | C₇H₈ClNO[2] | C₇H₈FNO[4] |

| Molecular Weight | 141.14 g/mol [1] | 157.60 g/mol [2] | 141.14 g/mol [4] |

| Melting Point | 62-66 °C[5] | 76.5-82.5 °C[2] | 80-84 °C[4] |

| Boiling Point | Not available | Not available | 135 °C at 18 mmHg[4] |

| Appearance | Solid | White to cream to brown crystals or powder[2] | White to gray to brown powder to crystal[4] |

Chemical Properties and Reactivity

Aniline and its derivatives are known for their nucleophilic character, primarily due to the lone pair of electrons on the nitrogen atom. The reactivity of the aromatic ring is also influenced by the activating effect of the amino group. In the case of this compound, the electronic effects of the substituents will dictate its reactivity in various chemical transformations.

-

Amino Group: The amino group can undergo reactions such as acylation, alkylation, diazotization, and salt formation.

-

Aromatic Ring: The ring is activated towards electrophilic substitution. The positions of substitution will be directed by the combined electronic and steric effects of the amino, chloro, fluoro, and methoxy groups.

-

Halogen and Methoxy Groups: These groups can potentially be displaced under certain reaction conditions, although they are generally stable.

Experimental Protocols

Due to the lack of specific literature on this compound, detailed experimental protocols for its synthesis and analysis are not available. However, a general synthetic strategy can be proposed based on established organic chemistry methodologies.

Hypothetical Synthesis of this compound

A plausible synthetic route could involve a multi-step process starting from a commercially available substituted benzene derivative. The following is a conceptual workflow.

Caption: Hypothetical synthesis workflow for this compound.

Methodology:

-

Methoxylation of a suitable precursor: A potential starting material could be a dinitro- or nitro-halo-benzene derivative. A nucleophilic aromatic substitution reaction with a methoxide source (e.g., sodium methoxide) could introduce the methoxy group. The regioselectivity of this step would be crucial.

-

Reduction of the Nitro Group: The nitro group of the resulting intermediate would then be reduced to an amino group. Common methods for this transformation include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or reduction with metals in acidic media (e.g., iron or tin in hydrochloric acid).

-

Purification: The final product would be purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation.

Characterization: The structure of the synthesized this compound would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Applications in Drug Discovery and Medicinal Chemistry

Halogenated anilines are valuable scaffolds in medicinal chemistry. The introduction of chlorine and fluorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[6]

While there is no specific information on the use of this compound in drug discovery, its structural motifs are present in various biologically active compounds. It could potentially serve as a key intermediate in the synthesis of novel therapeutic agents targeting a range of diseases.

The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Caption: General drug discovery workflow utilizing a novel chemical building block.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for its isomers, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Aniline derivatives are generally considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin.

Conclusion

This compound represents a potentially valuable, yet underexplored, chemical entity for synthetic and medicinal chemistry. While a comprehensive experimental profile of this compound is currently lacking in the public domain, this guide provides a foundational understanding based on the known properties of its isomers and general chemical principles. Further research is warranted to fully characterize its physical and chemical properties, develop efficient synthetic protocols, and explore its potential applications in drug discovery and materials science.

References

- 1. 4-Fluoro-3-methoxyaniline | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-methoxyaniline, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Cas 366-99-4,3-Fluoro-4-methoxyaniline | lookchem [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Fluoro-3-methoxyaniline 64465-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. ossila.com [ossila.com]

Reactivity of the Amino Group in 4-Chloro-2-fluoro-3-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoro-3-methoxyaniline is a substituted aniline that serves as a versatile building block in medicinal chemistry and materials science. The reactivity of its amino group is of paramount importance for its application in the synthesis of more complex molecules. This technical guide provides an in-depth analysis of the electronic factors governing the reactivity of the amino group in this specific molecule, along with generalized experimental protocols for its key transformations. The information presented herein is intended to provide a foundational understanding for researchers utilizing this compound in their synthetic endeavors.

Electronic Effects of Substituents on the Amino Group Reactivity

The reactivity of the amino group in this compound is modulated by the electronic properties of the chloro, fluoro, and methoxy substituents on the aromatic ring. These effects can be dissected into inductive and resonance effects, which collectively influence the electron density on the nitrogen atom and, consequently, its nucleophilicity and basicity.

Electron-donating groups increase the electron density on the benzene ring, making the arylamine more basic, while electron-withdrawing groups decrease the electron density, rendering the arylamine less basic.[1]

Analysis of Substituent Effects

-

Amino Group (-NH₂): The amino group itself is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through the resonance effect (+R). This increases the electron density at the ortho and para positions.

-

Methoxy Group (-OCH₃) at position 3: The methoxy group is a strong activating group. It exerts a -I (inductive) effect due to the high electronegativity of the oxygen atom, but its +R (resonance) effect, where the oxygen lone pairs delocalize into the ring, is dominant. Being in the meta position to the amino group, its resonance effect does not directly conjugate with the amino group but still increases the overall electron density of the ring.

-

Fluoro Group (-F) at position 2: The fluorine atom is highly electronegative and thus exerts a strong -I effect, withdrawing electron density from the ring and deactivating it. It also has a +R effect due to its lone pairs, but for halogens, the inductive effect is generally considered to be stronger than the resonance effect. Its position ortho to the amino group will significantly reduce the nucleophilicity and basicity of the nitrogen.

-

Chloro Group (-Cl) at position 4: Similar to fluorine, chlorine has a -I effect and a weaker +R effect. Located at the para position to the amino group, its electron-withdrawing inductive effect will decrease the electron density on the nitrogen atom through the aromatic system.

Predicted Reactivity

The combination of these substituents leads to a nuanced reactivity profile for the amino group:

-

Basicity: The presence of two electron-withdrawing halogens (fluoro and chloro) is expected to significantly decrease the basicity of the amino group compared to aniline. While the methoxy group is electron-donating, its effect is likely outweighed by the two deactivating halogens. Therefore, this compound is predicted to be a weaker base than aniline.

-

Nucleophilicity: The reduced electron density on the nitrogen atom also leads to lower nucleophilicity. This will affect the rates of reactions such as acylation and alkylation.

-

Electrophilic Aromatic Substitution: The amino group is a strong ortho, para-director. However, in this molecule, the positions ortho and para to the amino group are already substituted. The overall substitution pattern makes further electrophilic aromatic substitution on the ring challenging.

Quantitative Data Summary

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Amino Group Basicity | Hammett Constant (σp) of a similar substituent |

| -F | 2 (ortho) | -I (Strong) | +R (Weak) | Decreasing | +0.06 |

| -OCH₃ | 3 (meta) | -I (Weak) | +R (Strong) | Increasing | -0.27 |

| -Cl | 4 (para) | -I (Strong) | +R (Weak) | Decreasing | +0.23 |

Note: Hammett constants are position-dependent. The values provided are for the para position to illustrate the general electronic nature of the substituents and may not be directly applicable to the specific substitution pattern of the target molecule.

Key Reactions and Experimental Protocols

The amino group of this compound can undergo a variety of chemical transformations. The following sections provide detailed, generalized methodologies for some of the most common reactions.

Disclaimer: These are general protocols for anilines and may require optimization (e.g., reaction time, temperature, stoichiometry) for this compound due to its specific electronic and steric properties.

Acylation of the Amino Group

Acylation of the amino group is a common protection strategy or a means to introduce an amide functionality.[4][5]

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.

-

Addition of Acylating Agent: To the stirred solution, add 1.1 to 1.5 equivalents of the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise at 0 °C. If an acid chloride is used, a base such as triethylamine or pyridine (1.2-2.0 equivalents) should be added to scavenge the HCl byproduct.[5]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: General workflow for the acylation of this compound.

N-Alkylation of the Amino Group

N-alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides.

Experimental Protocol (using an Alkyl Halide):

-

Setup: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or sodium hydride (1.5-2.0 equivalents).

-

Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.5 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to a temperature between 50-100 °C and stir for 4-24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Caption: General workflow for the N-alkylation of this compound.

Diazotization and Sandmeyer Reaction

Diazotization of the primary amino group to form a diazonium salt, followed by a Sandmeyer reaction, is a powerful method to introduce a variety of substituents onto the aromatic ring, replacing the amino group.[6][7][8]

Experimental Protocol:

-

Diazotization:

-

Suspend this compound (1.0 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄, 2.5-3.0 equivalents) at 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[9]

-

Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (e.g., Chlorination):

-

In a separate flask, prepare a solution of copper(I) chloride (1.2-1.5 equivalents) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable solvent like diethyl ether or dichloromethane.

-

Wash the organic layer, dry it, and purify by distillation or chromatography.

-

Caption: Logical relationship for the diazotization and subsequent Sandmeyer reaction.

Modern Synthetic Approaches

In addition to classical methods, modern cross-coupling reactions are highly relevant.

Buchwald-Hartwig Amination

While not a reaction of the amino group, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and a key method for synthesizing substituted anilines like the title compound from the corresponding aryl halide.[10][11] This reaction is noted for its broad substrate scope and functional group tolerance.[10]

References

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. afit.edu [afit.edu]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. scribd.com [scribd.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. byjus.com [byjus.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. books.rsc.org [books.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Chloro-2-fluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various chemical derivatives starting from 4-chloro-2-fluoro-3-methoxyaniline. This versatile building block is particularly valuable in the synthesis of kinase inhibitors and other biologically active heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and analogous reactions reported in the scientific literature.

Core Applications

This compound is a key intermediate in the synthesis of complex organic molecules, primarily in the pharmaceutical industry. Its distinct substitution pattern allows for regioselective reactions, making it a valuable scaffold for creating diverse libraries of compounds for drug discovery. The primary applications involve:

-

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the chloro and fluoro substituents, combined with the directing effects of the methoxy and amino groups, makes the aromatic ring susceptible to nucleophilic attack. This is commonly exploited to form diaryl ether or diarylamine linkages, which are prevalent in many kinase inhibitors.

-

Amide Bond Formation : The aniline functional group can readily participate in amide coupling reactions with various carboxylic acids, acyl chlorides, or sulfonyl chlorides to generate a wide range of substituted aniline derivatives.

-

Heterocycle Formation : The aniline moiety serves as a precursor for the construction of various heterocyclic ring systems, such as quinolines, quinazolines, and benzimidazoles, which are important pharmacophores.

Experimental Protocols

Protocol 1: Synthesis of N-(4-Chloro-2-fluoro-3-methoxyphenyl)acetamide (Amide Formation)

This protocol describes the acetylation of this compound, a common protecting group strategy and a fundamental step in multi-step syntheses.

Reaction Scheme:

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (10 mL per gram of aniline) in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl (20 mL).

-

Separate the organic layer and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 85-95% |

| Purity (LCMS) | >98% |

| Appearance | White to off-white solid |

Protocol 2: Synthesis of a Diaryl Ether via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the synthesis of a diaryl ether, a key structural motif in many kinase inhibitors, by reacting this compound with a substituted phenol. This reaction is analogous to the synthesis of the core of kinase inhibitors like Lenvatinib.

Reaction Scheme:

Materials:

-

This compound

-

A suitable substituted phenol (e.g., 4-aminophenol)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.2 eq) and the base (e.g., Cs₂CO₃, 2.0 eq).

-

Add anhydrous DMSO or DMF (20 mL per gram of aniline).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to 80-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LCMS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 50-70% |

| Purity (LCMS) | >95% |

| Appearance | Varies with product |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.

-

Refer to the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. The reaction conditions may need to be optimized for specific substrates and scales. The expected yields and purities are estimates and may vary.

Application Notes and Protocols for 4-Chloro-2-fluoro-3-methoxyaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoro-3-methoxyaniline is a substituted aniline that holds potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, offers multiple reaction sites and the ability to influence the electronic and steric properties of target molecules. While detailed, publicly available research on the specific applications of this compound is limited, its structural motifs are found in various bioactive molecules, suggesting its utility in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This document aims to provide a general overview of its potential applications and theoretical protocols based on the reactivity of analogous anilines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for reaction planning, including solvent selection and purification strategies.

| Property | Value |

| Molecular Formula | C₇H₇ClFNO |

| Molecular Weight | 175.59 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dichloromethane. |

Potential Applications in Organic Synthesis

Based on the functional groups present, this compound can be employed in a variety of organic transformations. The primary amino group is a key handle for derivatization, while the aromatic ring can participate in electrophilic and nucleophilic substitution reactions, as well as cross-coupling reactions.

1. Synthesis of Heterocyclic Compounds:

The aniline moiety is a common precursor for the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. Potential applications include the synthesis of:

-

Quinolines and Quinolones: Through reactions like the Combes or Conrad-Limpach synthesis, where the aniline is condensed with β-dicarbonyl compounds.

-

Quinazolines and Quinazolinones: By reacting with orthoesters and an amine source, or through multi-step sequences involving acylation and cyclization.

-

Benzimidazoles: Via condensation with carboxylic acids or their derivatives.

-

Pyridopyrimidines: In multi-component reactions or stepwise constructions.

2. N-Functionalization Reactions:

The amino group can be readily functionalized to introduce various substituents, leading to a diverse array of intermediates.

-

Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids to form amides. These amides can be key intermediates for more complex molecules or can themselves be bioactive.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common pharmacophore.

-

Alkylation: Introduction of alkyl groups on the nitrogen atom.

-

Diazotization: Conversion of the amino group to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents on the aromatic ring (e.g., -OH, -CN, -X via Sandmeyer reaction).

3. Cross-Coupling Reactions:

The chloro-substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Buchwald-Hartwig Amination: Formation of new C-N bonds by reacting with amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Reaction: Formation of a new C-C bond with alkenes.

Experimental Protocols (Theoretical)

The following are generalized, theoretical protocols for key reactions involving this compound. These should be considered as starting points and will require optimization for specific substrates and desired products.

Protocol 1: General Procedure for N-Acylation

This protocol describes the formation of an amide by reacting this compound with an acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the chloro-substituent with a boronic acid.

Materials:

-

This compound

-

Aryl or vinyl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., 3 mol%), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., dioxane/water 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Logical Workflow for Synthesis Planning

The following diagram illustrates a logical workflow for utilizing this compound in a synthetic plan.

Caption: Synthetic pathways originating from this compound.

Experimental Workflow for a Typical Reaction

The diagram below outlines a standard experimental workflow from reaction setup to product characterization.

Caption: A standard workflow for organic synthesis and analysis.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. The presence of multiple, distinct functional groups provides a platform for the generation of diverse and complex molecular architectures. The theoretical protocols and workflows provided herein offer a foundation for researchers to begin exploring the synthetic utility of this compound in their own research endeavors, particularly in the fields of medicinal chemistry and materials science. Further experimental validation is necessary to fully elucidate its reaction scope and potential applications.

Applications of 4-Chloro-2-fluoro-3-methoxyaniline in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis

Introduction

4-Chloro-2-fluoro-3-methoxyaniline is a highly functionalized aromatic amine that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a chloro, fluoro, and methoxy group, provides medicinal chemists with a versatile scaffold for the synthesis of complex drug molecules. The electron-withdrawing nature of the halogen substituents and the electron-donating methoxy group influence the reactivity of the aniline, making it a key intermediate in the development of targeted therapies, particularly in the realm of oncology. This document explores the application of this compound and its close structural analogs in the synthesis of potent kinase inhibitors, with a detailed focus on the multi-kinase inhibitor, Foretinib.

Application in the Synthesis of Foretinib (GSK1363089)

While direct synthesis pathways for marketed drugs commencing from this compound are not extensively documented in publicly available literature, its structural motif is central to the pharmacophore of the potent kinase inhibitor, Foretinib. The synthesis of Foretinib involves a key intermediate, 4-amino-2-fluoro-3-methoxyphenol, which is structurally analogous. In a plausible synthetic route, the chloro group of this compound would serve as a leaving group in a nucleophilic aromatic substitution reaction to form the diaryl ether linkage present in Foretinib.

Foretinib is a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in cancer progression, most notably MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1][2] By inhibiting these kinases, Foretinib can disrupt key signaling pathways involved in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2]

Quantitative Data: Kinase Inhibition Profile of Foretinib

The following table summarizes the in vitro inhibitory activity of Foretinib against a panel of key kinases.

| Kinase Target | IC50 (nM) | Reference |

| c-Met | 0.4 | [1] |

| KDR (VEGFR2) | 0.9 | [1] |

| Ron | 3 | [1] |

| Flt-1 (VEGFR1) | 6.8 | [1] |

| Flt-4 (VEGFR3) | 2.8 | [1] |

| c-Kit | 4.6 | [3] |

| RET | 4 | [3] |

| AXL | 7 | [3] |

| TIE-2 | 14.3 | [3] |

| PDGFRβ | 234 | [3] |

| FGFR1 | 5294 | [3] |

| EGFR | >10000 | [1] |

Mechanism of Action and Signaling Pathway

Foretinib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of multiple receptor tyrosine kinases.[1] This inhibition blocks the autophosphorylation and activation of these receptors, thereby interrupting downstream signaling cascades. The dual inhibition of MET and VEGFR2 is particularly significant. The MET signaling pathway is a key driver of tumor growth, invasion, and metastasis, while the VEGFR2 pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][4][5] By simultaneously blocking these pathways, Foretinib can effectively starve tumors and inhibit their spread.

Experimental Protocols

The following section details a representative experimental protocol for a key step in the synthesis of a Foretinib-like molecule, illustrating the use of a substituted aniline. This protocol describes a Buchwald-Hartwig amination, a common and versatile method for forming carbon-nitrogen bonds.

Synthesis of a Diaryl Ether Intermediate via Buchwald-Hartwig Amination

This protocol outlines the coupling of a substituted aniline with a quinoline core, a crucial step in the synthesis of many kinase inhibitors.

Materials:

-

4-Chloro-7-methoxyquinoline derivative

-

This compound

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

Procedure:

-

To a dry reaction flask, add the 4-chloro-7-methoxyquinoline derivative (1.0 eq), this compound (1.2 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene to the flask via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired diaryl ether product.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.